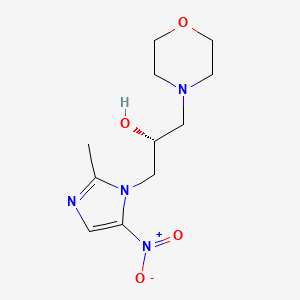

(R)-Morinidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZGHCHCYRSPIV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Morinidazole: A Comprehensive Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Morinidazole is the chirally pure R-enantiomer of morinidazole, a third-generation 5-nitroimidazole antimicrobial agent. Like other compounds in its class, it is effective against anaerobic bacteria and certain protozoa. The mechanism of action for nitroimidazoles involves the reduction of the nitro group within anaerobic microorganisms, leading to the formation of reactive cytotoxic intermediates that induce damage to microbial DNA and other macromolecules, ultimately resulting in cell death[1]. This targeted activation within anaerobic environments contributes to its selective toxicity. This guide provides an in-depth overview of the synthesis and chemical properties of this compound, offering valuable information for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: the resolution of racemic morinidazole or an enantioselective synthesis starting from a chiral precursor.

Racemic Synthesis of Morinidazole

The foundational synthesis of morinidazole is a racemic process starting from 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole. This synthesis involves a four-step process: ring-opening, salt formation, dissociation (free-basing), and recrystallization[2].

Experimental Protocol: Racemic Morinidazole Synthesis [2]

-

Ring Opening:

-

Dissolve 185g (1 mol) of 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole in 1400 mL of acetone.

-

Add 0.75g (0.005 mol) of sodium iodide and 105g (1.2 mol) of morpholine.

-

Heat the mixture to 55°C and maintain for 6 hours.

-

Cool the reaction mixture to 5°C and stir for 3 hours to induce crystallization.

-

Filter the mixture to obtain the crude morinidazole product.

-

-

Salt Formation:

-

Dissolve the crude product in 200 mL of 6 M nitric acid.

-

Stir the solution for 2 hours to facilitate salt formation.

-

Add 10g of activated carbon and stir for 30 minutes for decolorization.

-

Filter the solution to remove the activated carbon.

-

-

Dissociation (Free-Basing):

-

Adjust the pH of the filtrate to 7.6 with potassium hydroxide to precipitate the free base.

-

Filter the solution to isolate the morinidazole.

-

-

Recrystallization:

-

Dissolve the filtered solid in 1500 mL of water by heating.

-

Cool the solution to 15°C and stir for 1.5 hours to recrystallize the final product.

-

Filter and dry the crystals to yield pure morinidazole.

-

Enantioselective Synthesis of this compound

An enantioselective route to this compound can be achieved by utilizing a chiral starting material, such as (R)-epichlorohydrin. This approach introduces the desired stereochemistry at the beginning of the synthesis.

Conceptual Enantioselective Synthesis Workflow

Figure 1. Conceptual workflow for the enantioselective synthesis of this compound.

Chiral Resolution of Racemic Morinidazole

Alternatively, this compound can be obtained by resolving the racemic mixture. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: HPLC Method for Enantiomeric Separation

A common technique for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). For imidazole derivatives, polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD are often effective[1].

-

Column: Chiralcel OD-H (or similar polysaccharide-based chiral column)

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a ratio such as 90:10 (v/v)[1]. For basic compounds like morinidazole, the addition of a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution[1].

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV at an appropriate wavelength (e.g., 270-320 nm).

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its development as a pharmaceutical agent.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₄O₄ | |

| Molecular Weight | 270.29 g/mol | |

| Appearance | Solid | |

| pKa | 2.5 (for the imidazole ring, based on metronidazole) | [3] |

| Solubility | ||

| Water | 7.28 mg/mL (for metronidazole) | [4] |

| Methanol | TBD | |

| Ethanol | TBD | |

| Acetone | TBD | |

| Acetonitrile | TBD |

TBD: To be determined. Data for morinidazole is limited; values for the related compound metronidazole are provided for reference.

Experimental Protocol: pKa Determination by Potentiometric Titration [5][6][7]

-

Preparation:

-

Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).

-

Prepare a 1 mM solution of this compound.

-

Prepare 0.1 M HCl and 0.1 M NaOH solutions for titration.

-

Use a 0.15 M KCl solution to maintain constant ionic strength.

-

-

Titration:

-

Acidify 20 mL of the 1 mM sample solution to pH 1.8-2.0 with 0.1 M HCl.

-

Titrate the solution with 0.1 M NaOH, adding it in small increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches 12-12.5.

-

-

Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. For more precise determination, the inflection point can be identified from the second derivative of the titration curve.

-

Perform the titration in triplicate to ensure accuracy.

-

Stability

The stability of a drug substance is a critical factor in its formulation and storage. Forced degradation studies are used to identify potential degradation products and pathways.

Forced Degradation Conditions [8][9]

-

Acidic Hydrolysis: Treat the drug substance with 0.1 N HCl at room temperature and elevated temperatures (e.g., 60°C).

-

Basic Hydrolysis: Treat the drug substance with 0.01 N NaOH at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).

-

Photodegradation: Expose the drug substance in solution to UV light (e.g., 254 nm) and visible light.

The degradation of nitroimidazoles is influenced by pH, with maximum stability generally observed in the slightly acidic to neutral pH range[3][10]. Photodegradation can also occur, leading to the formation of various byproducts[10][11].

Mechanism of Action

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reduction of its nitro group within the target anaerobic cell. This process generates highly reactive nitroso free radicals and other cytotoxic intermediates that disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death.

Figure 2. Mechanism of action of Morinidazole.

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of this compound. The synthesis can be achieved through either chiral resolution of the racemate or, more efficiently, through an enantioselective pathway utilizing a chiral starting material. Key chemical properties, such as pKa and stability under various conditions, are crucial for its formulation and development. The well-understood mechanism of action, typical of 5-nitroimidazoles, provides a solid foundation for its application as an antimicrobial agent. Further research to fully characterize the quantitative solubility in various organic solvents and to optimize the enantioselective synthesis will be beneficial for the continued development of this compound.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. CN104829541A - High selectivity and high purity method for preparing morinidazole - Google Patents [patents.google.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV/TiO<sub>2</sub> photodegradation of metronidazole, ciprofloxacin and sulfamethoxazole in aqueous solution: An optimization and kinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 11. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Morinidazole: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent, demonstrating potent activity against a wide spectrum of anaerobic bacteria and certain protozoa. As a single enantiomer of morinidazole, it has been developed to optimize the pharmacokinetic and pharmacodynamic profile, potentially offering advantages in terms of efficacy and safety over its racemic parent compound and other drugs in its class. This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, detailed experimental methodologies, and visual representations of its metabolic and mechanistic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Following administration, it is extensively metabolized, with both the parent drug and its metabolites subject to renal clearance.

Absorption and Distribution

While specific data for the oral absorption of the (R)-enantiomer is not extensively available in the public domain, intravenous administration of racemic morinidazole results in rapid achievement of peak plasma concentrations[1][2]. Like other nitroimidazoles, morinidazole exhibits good tissue penetration, which is crucial for treating deep-seated anaerobic infections[].

Metabolism

This compound undergoes significant metabolism in humans, primarily through N+-glucuronidation and sulfation[4][5][6]. The major metabolic pathways lead to the formation of three primary metabolites:

-

M7: A sulfate conjugate of morinidazole.

-

M8-1: The N+-glucuronide of (S)-morinidazole.

-

M8-2: The N+-glucuronide of this compound.

The formation of the diastereoisomeric N+-glucuronides (M8-1 and M8-2) is a key metabolic step, catalyzed predominantly by the enzyme UDP glucuronosyltransferase 1A9 (UGT1A9)[1]. Studies on racemic morinidazole have shown that the plasma exposure to M8-2 (the (R)-enantiomer glucuronide) is substantially higher than that of M8-1[1].

Excretion

The primary route of elimination for this compound and its metabolites is renal excretion[1]. The metabolites M7, M8-1, and M8-2 are substrates for renal uptake transporters, specifically organic anion transporters OAT1 and OAT3[7][8]. M7 is a substrate for both OAT1 and OAT3, while M8-1 and M8-2 are transported only by OAT3[7][8]. This transporter-mediated renal clearance is a critical determinant of the plasma concentrations of these metabolites. In patients with severe renal impairment, the plasma exposure to these metabolites is dramatically increased due to reduced renal clearance[7][8].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of morinidazole and its major metabolites in healthy subjects and individuals with severe renal impairment following a single 500 mg intravenous infusion of racemic morinidazole.

Table 1: Pharmacokinetic Parameters of Morinidazole and its Metabolites in Healthy Subjects

| Parameter | Morinidazole | M7 | M8-1 | M8-2 |

| Cmax (μg/mL) | ~11 | - | - | - |

| Tmax (h) | ~0.9 | - | - | - |

| AUC₀₋t (μg·h/mL) | - | - | - | - |

| AUC₀₋∞ (μg·h/mL) | - | - | - | - |

| t½ (h) | - | - | - | - |

| CL (L/h) | 8.51 | - | - | - |

| CLr (L/h) | 1.28 | 40.1 | 17.0 | 10.6 |

| Vss (L) | - | - | - | - |

Data derived from studies on racemic morinidazole.[7]

Table 2: Fold-Increase in AUC of Morinidazole and its Metabolites in Patients with Severe Renal Impairment Compared to Healthy Subjects

| Compound | Fold-Increase in AUC |

| Morinidazole | 1.5 |

| M7 | 15.1 |

| M8-1 | 20.4 |

| M8-2 | 17.4 |

Data derived from studies on racemic morinidazole.[7][8]

Experimental Protocols

Quantification of Morinidazole and its Metabolites in Plasma and Urine

Principle: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of morinidazole and its metabolites in biological matrices.

Methodology:

-

Sample Preparation: Plasma or urine samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The supernatant is then collected for analysis.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed to separate the analytes.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for morinidazole and its metabolites.

-

-

Quantification: A standard curve is generated using known concentrations of the analytes in the same biological matrix to quantify the concentrations in the unknown samples. An internal standard is used to correct for variations in sample processing and instrument response.

In Vitro Transporter Uptake Assay

Principle: To determine if the metabolites of this compound are substrates of renal transporters like OAT1 and OAT3, in vitro uptake assays are performed using human embryonic kidney (HEK293) cells stably transfected to overexpress these transporters.

Methodology:

-

Cell Culture: HEK293 cells stably expressing OAT1 or OAT3, along with mock-transfected control cells, are cultured to confluence in appropriate media.

-

Uptake Experiment:

-

Cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

The test compound (e.g., M7, M8-1, or M8-2) is added to the cells at a specific concentration and incubated for a defined period (e.g., 5-10 minutes) at 37°C.

-

The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

-

Quantification:

-

The cells are lysed, and the intracellular concentration of the test compound is determined using HPLC-MS/MS.

-

The uptake in the transporter-expressing cells is compared to the uptake in the mock-transfected cells to determine the net transporter-mediated uptake.

-

-

Kinetic Analysis: To determine the Michaelis-Menten constant (Km), the uptake is measured at various substrate concentrations.

Pharmacodynamics

Mechanism of Action

As a nitroimidazole antimicrobial, the mechanism of action of this compound involves a multi-step process that is selective for anaerobic microorganisms[].

-

Entry into the Cell: this compound, a small and lipophilic molecule, passively diffuses into the microbial cell[].

-

Reductive Activation: Inside the anaerobic environment of the microorganism, the nitro group of this compound is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction process, catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), is crucial as it converts the prodrug into its active, cytotoxic form[].

-

Generation of Reactive Intermediates: The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals[].

-

DNA Damage: These reactive intermediates interact with and damage microbial DNA, causing strand breaks and destabilization of the helical structure. This disruption of DNA integrity inhibits nucleic acid synthesis and ultimately leads to bacterial cell death[].

The selective toxicity of this compound towards anaerobes is due to the fact that the reductive activation occurs efficiently only in the low-redox-potential environment characteristic of these organisms. In aerobic cells, the nitro group is not readily reduced, and any formed radicals are quickly re-oxidized by oxygen in a "futile cycle," preventing the accumulation of toxic intermediates[9].

Antimicrobial Spectrum and Potency

This compound exhibits potent activity against a broad range of clinically important anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for morinidazole against various anaerobic pathogens.

Table 3: In Vitro Activity of Morinidazole Against Anaerobic Bacteria

| Bacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Bacteroides fragilis group | - | - | - |

| Prevotella spp. | - | - | - |

| Fusobacterium spp. | - | - | - |

| Peptostreptococcus spp. | - | - | - |

| Clostridium spp. | - | - | - |

Specific MIC data for this compound against a comprehensive panel of anaerobes is limited in publicly available literature. The table is presented as a template for such data.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its major metabolites.

Experimental Workflow for In Vitro Transporter Assay

Caption: Workflow for determining transporter-mediated uptake.

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of this compound in anaerobic bacteria.

Conclusion

This compound is a promising antimicrobial agent with a well-characterized pharmacokinetic profile dominated by metabolism to glucuronide and sulfate conjugates, which are subsequently cleared by the kidneys via specific organic anion transporters. Its pharmacodynamic activity is consistent with the nitroimidazole class, involving reductive activation within anaerobic bacteria to generate DNA-damaging reactive intermediates. The data presented in this technical guide underscore the importance of understanding the interplay between metabolism, renal transport, and antimicrobial activity for the optimal clinical development and use of this compound. Further studies focusing specifically on the enantioselective pharmacokinetics and a broader range of anaerobic pathogens will continue to refine our understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. Effects of renal impairment on the pharmacokinetics of morinidazole: uptake transporter-mediated renal clearance of the conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lecturio.com [lecturio.com]

- 9. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Morinidazole: An In-depth Technical Guide on its Spectrum of Activity Against Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Morinidazole is the active enantiomer of morinidazole, a third-generation 5-nitroimidazole antimicrobial agent. Like other compounds in its class, this compound exhibits potent activity primarily against anaerobic bacteria, which are implicated in a variety of serious infections. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its activity against a range of clinically significant bacterial strains. The information presented herein is intended to support research, scientific discovery, and drug development efforts in the field of infectious diseases.

Morinidazole is designed to be effective against a spectrum of microorganisms and has shown utility in treating conditions such as appendicitis and pelvic inflammatory disease (PID), where anaerobic bacteria are often the primary pathogens.[1] The mechanism of action for nitroimidazoles involves the reduction of their nitro group within the anaerobic bacterial cell. This process, facilitated by the low redox potential of anaerobes, results in the formation of short-lived, highly reactive intermediates that induce damage to bacterial DNA and other macromolecules, ultimately leading to cell death.

Spectrum of Antibacterial Activity

The in vitro activity of this compound has been evaluated against a variety of anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of the agent's potency. MIC values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Gram-Negative Anaerobic Bacilli

| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Bacteroides fragilis | 19 | 1 - 8 | - | - | [2] |

| Bacteroides thetaiotaomicron | 6 | 1 - 8 | - | - | [2] |

| Prevotella bivia | 12 | 1 - 8 | - | - | [2] |

MIC₅₀ and MIC₉₀ values were not provided in the cited study.

Gram-Positive Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Finegoldia magna | 5 | 1 - 8 | - | - | [2] |

MIC₅₀ and MIC₉₀ values were not provided in the cited study.

Studies have indicated that the antibacterial activity of morinidazole is comparable to or slightly better than that of metronidazole and ornidazole.[2] A clinical study on pelvic inflammatory disease demonstrated that morinidazole has a similar antibacterial spectrum to ornidazole and metronidazole against the tested anaerobic bacterial strains.[2]

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to this compound is performed using standardized methods, primarily the agar dilution and broth microdilution techniques, as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M11.[3][4][5][6][7]

Agar Dilution Method

The agar dilution method is the reference method for susceptibility testing of anaerobic bacteria.[3][5][6]

1. Media Preparation:

-

Medium: Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) is commonly used.

-

Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted. Each dilution is then added to molten agar to achieve the desired final concentrations.

-

Plate Pouring: The agar containing the antimicrobial agent is poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

2. Inoculum Preparation:

-

Colonies from a 24- to 48-hour pure culture are suspended in a suitable broth (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 10⁵ colony-forming units (CFU) per spot.

3. Inoculation:

-

The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.

4. Incubation:

-

The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours. The atmosphere should consist of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

6. Quality Control:

-

Reference strains with known MIC values are included in each run to ensure the accuracy and reproducibility of the results. Recommended QC strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.[8]

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for testing the susceptibility of certain anaerobic bacteria, particularly for the Bacteroides fragilis group.[3][5]

1. Media and Reagent Preparation:

-

Medium: Supplemented Brucella broth or other suitable anaerobic broth is used.

-

Antimicrobial Agent Preparation: this compound is serially diluted in the broth within the wells of a microtiter plate to achieve a range of concentrations.

2. Inoculum Preparation:

-

A standardized inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 5 x 10⁵ CFU/mL.

3. Inoculation and Incubation:

-

The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then sealed and incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible turbidity.

5. Quality Control:

-

Appropriate quality control strains are included with each batch of tests.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action Signaling Pathway

Caption: Proposed mechanism of action for this compound in anaerobic bacteria.

References

- 1. nbinno.com [nbinno.com]

- 2. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 4. img.antpedia.com [img.antpedia.com]

- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 6. fullstandards.com [fullstandards.com]

- 7. intertekinform.com [intertekinform.com]

- 8. Quality control criteria for testing the susceptibility of anaerobic bacteria to meropenem - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Single Enantiomer: A Technical Guide to the Discovery and Development of (R)-Morinidazole as a Potent Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and antimicrobial properties of (R)-Morinidazole, a third-generation 5-nitroimidazole antibiotic. As the single R-enantiomer of morinidazole, this compound has demonstrated significant promise in the treatment of anaerobic bacterial infections, offering potential advantages over its racemic predecessor and other drugs in its class. This document details the mechanism of action, stereoselective synthesis, in vitro antimicrobial activity, pharmacokinetic profile, and clinical evaluation of this compound, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in antimicrobial drug discovery and development.

Introduction: The Rationale for Chirality in Nitroimidazole Antibiotics

The development of new antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. The 5-nitroimidazole class of antibiotics, which includes metronidazole and ornidazole, has long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their mechanism of action involves the reductive activation of the nitro group within anaerobic microorganisms, leading to the formation of cytotoxic radical species that induce DNA damage and cell death.[1][2]

Morinidazole emerged as a new-generation nitroimidazole with an improved pharmacokinetic profile and reduced toxicity compared to earlier derivatives.[3] The presence of a chiral center in the morinidazole molecule prompted investigations into the differential pharmacological and toxicological properties of its individual enantiomers. In drug development, it is well-established that single enantiomers of chiral drugs can exhibit significantly different pharmacodynamic and pharmacokinetic behaviors. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[4][5] The development of this compound is rooted in this principle, aiming to optimize the therapeutic index by isolating the more favorable enantiomer.

Mechanism of Action

The antimicrobial activity of this compound, consistent with other 5-nitroimidazoles, is initiated by its entry into the anaerobic bacterial cell. Inside the low-redox-potential environment of these microorganisms, the nitro group of this compound is reduced by nitroreductases, such as pyruvate-ferredoxin oxidoreductase.[2][3] This reduction process generates highly reactive nitroso free radicals. These radical species are the primary cytotoxic agents, interacting with microbial DNA to cause strand breakage and helical structure destabilization.[1][2] The resulting DNA damage inhibits essential cellular processes, including DNA replication and protein synthesis, ultimately leading to bacterial cell death.[6] The selective activation of the drug in anaerobic cells accounts for its targeted activity and minimizes damage to aerobic host cells.[1]

Stereoselective Synthesis of this compound

The synthesis of the single (R)-enantiomer of morinidazole requires a stereoselective approach to establish the chiral center at the 2-hydroxy position of the propyl side chain. While specific proprietary details of the industrial synthesis are not fully public, a plausible and commonly employed strategy for the synthesis of chiral 1,2-amino alcohols involves the use of a chiral starting material or a chiral catalyst. One potential synthetic route starts with a chiral epoxide, (R)-glycidyl tosylate or a similar activated epoxide, which can be prepared from commercially available chiral precursors.

The general synthetic scheme involves the nucleophilic attack of 2-methyl-5-nitroimidazole on the chiral epoxide to form a chiral intermediate. This is followed by the ring-opening of the epoxide by morpholine to yield this compound.

General Experimental Protocol for Racemic Morinidazole Synthesis

While a detailed protocol for the stereoselective synthesis of this compound is not publicly available, a method for the preparation of racemic morinidazole is described in the patent literature. This can be adapted for educational and research purposes to understand the fundamental reaction steps.

Step 1: Ring Opening of 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole with Morpholine [7]

-

Reaction: 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole is dissolved in an organic solvent such as acetonitrile.

-

Reagents: Morpholine is added to the solution, and a halide salt is used as a catalyst.

-

Conditions: The reaction mixture is heated to a temperature between 50-95°C.

-

Work-up: After the reaction is complete, the mixture is cooled to induce crystallization. The crude product is collected by filtration.

Step 2: Salt Formation and Purification [7]

-

Reaction: The crude product from Step 1 is dissolved in an aqueous inorganic acid solution (e.g., hydrochloric acid).

-

Purification: Activated carbon is added to decolorize the solution, followed by filtration.

Step 3: Free Base Liberation [7]

-

Reaction: The pH of the filtrate from Step 2 is adjusted to weakly alkaline using a mineral alkali (e.g., sodium hydroxide) to precipitate the free base of morinidazole.

-

Isolation: The solid is collected by filtration.

Step 4: Recrystallization [7]

-

Purification: The solid from Step 3 is recrystallized from a suitable solvent (e.g., water or an alcohol/water mixture) to yield highly pure morinidazole.

In Vitro Antimicrobial Activity

This compound exhibits potent activity against a wide range of anaerobic bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Experimental Protocol for MIC Determination (Broth Microdilution)

The following is a generalized protocol for determining the MIC of this compound against anaerobic bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

1. Preparation of Inoculum:

-

Anaerobic bacteria are grown on an appropriate solid medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) in an anaerobic environment.

-

Colonies are suspended in a suitable broth (e.g., supplemented Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

2. Preparation of Antibiotic Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial twofold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium for anaerobic bacteria.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

4. Determination of MIC:

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vitro Activity Data

The following table summarizes the in vitro activity of morinidazole against various anaerobic bacteria. It is important to note that much of the publicly available data does not differentiate between the racemate and the (R)-enantiomer. However, studies have shown that the antimicrobial activity of morinidazole is comparable or superior to that of metronidazole and ornidazole.[11][12]

Table 1: In Vitro Antimicrobial Activity of Morinidazole (MICs in μg/mL) [12]

| Bacterial Species | MIC50 | MIC90 | MIC Range |

| Bacteroides fragilis | 2 | 4 | 1-8 |

| Bacteroides thetaiotaomicron | 2 | 4 | 1-4 |

| Prevotella bivia | 1 | 2 | 1-4 |

| Finegoldia magna | 2 | 4 | 1-4 |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug is a critical determinant of its clinical efficacy and safety. Studies on morinidazole have revealed key aspects of its absorption, distribution, metabolism, and excretion.

Bioanalytical Method for Quantification in Plasma

A robust and sensitive bioanalytical method is essential for accurately determining the concentration of this compound in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for this purpose.

Experimental Protocol: LC-MS/MS Quantification of Morinidazole in Human Plasma (General Steps) [13][14]

1. Sample Preparation:

-

To a plasma sample, an internal standard (e.g., a deuterated analog of morinidazole) is added.

-

The drug and internal standard are extracted from the plasma using a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) cartridge.

-

The organic layer is evaporated, and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate suitable for the column dimensions is employed.

3. Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both morinidazole and the internal standard, ensuring high selectivity and sensitivity.

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted to characterize the behavior of morinidazole in the human body. While specific data for the isolated (R)-enantiomer is limited in publicly available literature, studies on the racemate provide valuable insights.

Table 2: Pharmacokinetic Parameters of Morinidazole in Healthy Volunteers (Single Intravenous Dose)

| Parameter | Value |

| Cmax (μg/mL) | ~15-20 |

| Tmax (hr) | ~1 |

| AUC (μg·h/mL) | ~75-100 |

| t1/2 (hr) | ~6-8 |

| CL (L/h) | ~5-7 |

(Note: These are approximate values derived from available literature on racemic morinidazole and may vary between studies.)

Metabolism

Morinidazole undergoes extensive metabolism in humans. The primary metabolic pathways include N+-glucuronidation and sulfation. The glucuronidation process is stereoselective, with the R-enantiomer's glucuronide metabolite (M8-2) showing significantly higher plasma exposure than the S-enantiomer's glucuronide (M8-1). This suggests a potential difference in the metabolism and/or clearance of the two enantiomers.

Clinical Efficacy and Safety

Clinical trials have been conducted to evaluate the efficacy and safety of morinidazole in the treatment of various anaerobic infections, including pelvic inflammatory disease (PID).

Clinical Trial in Pelvic Inflammatory Disease

A multicenter, prospective, open-label phase IV trial evaluated the effectiveness and safety of morinidazole in combination with levofloxacin for the treatment of PID.[12]

Table 3: Efficacy of Morinidazole in the Treatment of Pelvic Inflammatory Disease [12]

| Efficacy Endpoint | Population | Result |

| Clinical Resolution Rate (at Test of Cure) | Per Protocol Set (PPS) | 82.49% (311/377) |

| Clinical Resolution Rate (at Test of Cure) | Full Analysis Set (FAS) | 81.91% |

| Bacteriological Success Rate (at Test of Cure) | Microbiologically Valid (MBV) | 87.5% |

Safety and Tolerability

Morinidazole has been generally well-tolerated in clinical trials. The most common drug-related adverse events are typically mild to moderate and include gastrointestinal and nervous system effects.

Table 4: Common Drug-Related Adverse Events of Morinidazole [12]

| Adverse Event | Incidence (%) |

| Nausea | 5.91 |

| Dizziness | 3.80 |

| Abdominal Discomfort | 2.32 |

| Vomiting | 2.11 |

| Pruritus | 1.90 |

Conclusion

This compound represents a significant advancement in the field of nitroimidazole antibiotics. Its development as a single enantiomer underscores the growing importance of chirality in optimizing drug therapy. With its potent in vitro activity against a broad spectrum of anaerobic bacteria, a favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety, this compound is a valuable therapeutic option for the treatment of anaerobic infections. Further research focusing on direct comparisons of the enantiomers and elucidation of the complete stereoselective synthetic pathway will provide a more comprehensive understanding of this promising antimicrobial agent. This technical guide serves as a foundational resource for the scientific community to build upon in the ongoing effort to combat infectious diseases.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]

- 13. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(R)-Morinidazole for the Treatment of Pelvic Inflammatory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelvic Inflammatory Disease (PID) presents a significant clinical challenge, often leading to severe long-term complications, including infertility and chronic pelvic pain. The polymicrobial nature of PID, with a substantial involvement of anaerobic bacteria, necessitates effective anti-anaerobic therapeutic agents. (R)-Morinidazole, a third-generation 5-nitroimidazole antimicrobial, has emerged as a promising treatment option. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound for the treatment of PID, focusing on its mechanism of action, clinical efficacy, safety profile, and pharmacokinetics. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of infectious diseases and women's health.

Introduction

Pelvic Inflammatory Disease is an infection of the upper female genital tract, including the uterus, fallopian tubes, and ovaries.[1] While often initiated by sexually transmitted pathogens like Neisseria gonorrhoeae and Chlamydia trachomatis, a significant number of cases involve a polymicrobial flora, with anaerobic bacteria playing a crucial role.[2] The emergence of antimicrobial resistance to older nitroimidazoles like metronidazole has driven the development of new agents with improved efficacy and safety profiles.[3]

This compound is the R-isomer of morinidazole and exhibits potent activity against a broad spectrum of anaerobic bacteria.[4] Its development was aimed at providing a more effective and better-tolerated alternative to existing treatments for anaerobic infections.

Mechanism of Action

Like other 5-nitroimidazole compounds, this compound's antimicrobial activity is dependent on its selective uptake and reduction by anaerobic organisms.[5]

-

Activation in Anaerobic Environments: The low redox potential within anaerobic bacteria facilitates the reduction of the nitro group of this compound by bacterial nitroreductases.[5]

-

Generation of Reactive Intermediates: This reduction process generates cytotoxic reactive nitroso radicals.[5]

-

DNA Damage and Cell Death: These reactive intermediates interact with and disrupt the helical structure of bacterial DNA, leading to strand breakage and, ultimately, bacterial cell death.[5]

This selective activation within anaerobic microbes ensures targeted activity while minimizing effects on human cells and aerobic bacteria.

Logical Flow of this compound's Antibacterial Action

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a range of anaerobic bacteria commonly associated with PID.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Agents against Anaerobic Bacteria

| Bacterial Species | This compound MIC Range (µg/mL) | Metronidazole MIC Range (µg/mL) | Ornidazole MIC Range (µg/mL) |

| Bacteroides fragilis | 1 - 8 | 1 - 8 | 1 - 8 |

| Prevotella bivia | 1 - 8 | 1 - 8 | 1 - 8 |

| Bacteroides thetaiotaomicron | 1 - 8 | 1 - 8 | 1 - 8 |

| Finegoldia magna | 1 - 8 | 1 - 8 | 1 - 8 |

| Peptostreptococcus spp. | 1 - 8 | 1 - 8 | 1 - 8 |

Data sourced from a Phase IV clinical trial.[3]

Clinical Efficacy in Pelvic Inflammatory Disease

The clinical efficacy of this compound for the treatment of PID has been evaluated in multicenter clinical trials.

Phase IV Clinical Trial (NCT03391440)

A multicenter, prospective, open-label Phase IV trial was conducted to evaluate the effectiveness and safety of this compound in combination with levofloxacin for the treatment of PID in adult women.[3]

Table 2: Clinical Resolution Rates in the Phase IV Trial of this compound for PID

| Patient Population | N | Clinical Resolution Rate (%) | 95% Confidence Interval |

| Full Analysis Set (FAS) | 398 | 81.91 | - |

| Per Protocol Set (PPS) | 377 | 82.49 | - |

| PPS - No Prior Antibiotics | 332 | 82.83 | 78.34 - 86.73 |

| PPS - Prior Antibiotics | 66 | 77.27 | 65.30 - 86.69 |

Data from a study by Zhou T, et al., 2022.[3]

Table 3: Bacteriological Success Rates in the Phase IV Trial

| Patient Population | N | Bacteriological Success Rate (%) |

| Microbiologically Valid (MBV) | 16 | 87.5 |

Data from a study by Zhou T, et al., 2022.[3]

Phase III Clinical Trial

Results from a Phase III clinical trial were reported to be consistent with the findings of the Phase IV study, verifying the effectiveness and safety of this compound.[3] The Phase III trial was a multicenter, double-blind, randomized, parallel-group, non-inferiority study comparing this compound to ornidazole.[6]

Experimental Protocols

Phase IV Clinical Trial Protocol (NCT03391440)

-

Study Design: A multicenter, prospective, open-label Phase IV trial.[3]

-

Patient Population: Adult women (18-65 years) diagnosed with PID.[7] Key inclusion criteria included lower abdominal pain, and tenderness on bimanual vaginal examination (lower abdominal, adnexal, and cervical motion), along with at least one of the following: fever, mucopurulent discharge, elevated white blood cell count in vaginal discharge, elevated erythrocyte sedimentation rate, or elevated C-reactive protein.[7]

-

Intervention: Intravenous this compound 500 mg twice daily for 14 days, plus intravenous levofloxacin 500 mg once daily for the first week, followed by oral levofloxacin 500 mg once daily for the second week.[3]

-

Primary Efficacy Endpoint: Clinical resolution rate at the test of cure visit (7-30 days post-therapy).[3]

-

Bacteriological Assessment: Specimens were collected for anaerobic culture pre-treatment and at the test of cure visit.[3]

Workflow for the Phase IV Clinical Trial

In Vitro Susceptibility Testing

While the specific protocol for this compound was not detailed in the available literature, standard methods for anaerobic susceptibility testing, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), are typically employed. The agar dilution method is considered the gold standard.[8]

-

Method: Agar dilution involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood).[8]

-

Inoculum Preparation: A standardized inoculum of the test organism (e.g., equivalent to a 0.5 McFarland standard) is prepared from a fresh culture.[8]

-

Inoculation and Incubation: The prepared inoculum is applied to the surface of the agar plates containing the antimicrobial dilutions. Plates are incubated under anaerobic conditions for 48 hours.[8]

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the test isolate.[8]

Pharmacokinetics

Population Pharmacokinetics in PID Patients

A population pharmacokinetic analysis was conducted as part of the Phase IV clinical trial.

-

Sampling: Four blood samples were collected from each of 70 subjects at various time points after the first and second doses of this compound.[3]

-

Peak Concentration: The average peak plasma concentration (Cmax) of this compound was approximately 13,000 ng/mL, reached at approximately 0.75 hours after the start of the first infusion.[3] The concentration after the second infusion was slightly higher, suggesting stable pharmacokinetics.[3]

Pharmacokinetics in Healthy Volunteers and Patients with Renal Impairment

A Phase I study evaluated the pharmacokinetics of a single 500 mg intravenous dose of this compound in healthy volunteers and individuals with severe renal impairment.[9]

Table 4: Pharmacokinetic Parameters of this compound (Single 500 mg IV Dose)

| Parameter | Healthy Volunteers (n=11) | Severe Renal Impairment (n=11) |

| Cmax (ng/mL) | - | - |

| Tmax (h) | ~1 | ~1 |

| AUC0-t | - | 1.4-fold higher than healthy |

| AUC0-∞ | - | 1.4-fold higher than healthy |

| Renal Excretion of Unchanged Drug | - | Decreased by 65% |

Data from a study by Li et al.[9] Note: Specific mean values for Cmax and AUC were not provided in the abstract.

Safety and Tolerability

In the Phase IV clinical trial, this compound was found to be safe and well-tolerated.[3]

-

Adverse Events: The rate of drug-related adverse events (AEs) was 27.43%.[3] The most common AEs were related to the digestive and nervous systems.[3]

-

Serious Adverse Events: No serious adverse events or deaths were reported during the study.[3]

Potential Immunomodulatory Effects and Signaling Pathways

While the primary mechanism of action of this compound is direct antimicrobial activity, there is evidence that other nitroimidazoles, such as metronidazole, may possess immunomodulatory properties. These effects are not yet confirmed for this compound but represent an important area for future research.

Studies on metronidazole have suggested that it can influence the host inflammatory response by:

-

Inhibiting Pro-inflammatory Cytokine Production: Metronidazole has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, IL-12, and TNF-α in human periodontal ligament cells stimulated with lipopolysaccharide (LPS).[5][10]

-

Suppressing Lymphocyte Proliferation: Some studies have indicated that metronidazole can suppress the proliferation of human peripheral blood lymphocytes, suggesting an immunosuppressive action.[11]

-

Modulating Neutrophil and Monocyte Activity: Metronidazole has been observed to decrease the percentage of circulating neutrophils and monocytes in animal models.[2]

The inflammatory cascade in PID is complex, involving the activation of innate immune cells and the subsequent release of a plethora of inflammatory mediators. The potential for this compound to modulate these pathways, in addition to its bactericidal effects, could contribute to its overall therapeutic efficacy.

Hypothesized Modulation of Inflammatory Signaling in PID by this compound

Conclusion and Future Directions

The available evidence indicates that this compound is an effective and well-tolerated antimicrobial agent for the treatment of pelvic inflammatory disease, demonstrating high clinical resolution and bacteriological success rates. Its potent in vitro activity against key anaerobic pathogens, coupled with a favorable pharmacokinetic profile, supports its use in this indication.

Future research should focus on:

-

Direct Investigation of Immunomodulatory Properties: Elucidating whether this compound possesses direct immunomodulatory effects, similar to those observed with metronidazole, could provide a more complete understanding of its therapeutic benefits.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD modeling in the PID patient population would help to optimize dosing regimens and further enhance clinical outcomes.

-

Long-term Outcomes: Studies assessing the impact of this compound treatment on long-term sequelae of PID, such as infertility and chronic pelvic pain, are warranted.

-

Resistance Surveillance: Ongoing surveillance of resistance patterns to this compound among anaerobic pathogens is crucial for ensuring its long-term efficacy.

References

- 1. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of immunosuppression induced by metronidazole in Balb/c mice and human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Metronidazole May Display Anti-Inflammatory Features in Periodontitis " by Lina J Suárez, Roger M Arce et al. [digitalcommons.library.tmc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. In Vitro Susceptibilities of the Bacteroides fragilis Group Species: Change in Isolation Rates Significantly Affects Overall Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of single-dose morinidazole in patients with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of metronidazole and modulation of cytokine production on human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(R)-Morinidazole: A Third-Generation 5-Nitroimidazole Advancing Anaerobic Infection Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-Morinidazole, a third-generation 5-nitroimidazole, represents a significant advancement in the treatment of anaerobic bacterial infections. This novel synthetic antimicrobial agent, a derivative of ornidazole, offers an improved pharmacokinetic profile and a favorable safety profile compared to its predecessors, metronidazole and ornidazole.[1][2] Its development addresses the growing concern of antimicrobial resistance and the need for more effective and better-tolerated therapies for infections caused by anaerobic bacteria, which are prevalent in conditions such as pelvic inflammatory disease (PID) and appendicitis.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its core scientific and clinical attributes.

Mechanism of Action: DNA Disruption through Reductive Activation

Like other 5-nitroimidazole compounds, the antimicrobial activity of this compound is dependent on its selective uptake and activation within anaerobic microorganisms.[1][2] The core mechanism involves the reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, which are abundant in anaerobic bacteria.[4] This process, catalyzed by bacterial nitroreductases, converts the parent compound into highly reactive nitroso free radicals.[1][5] These cytotoxic intermediates then interact with microbial DNA, causing strand breakage and helical structure destabilization, ultimately inhibiting nucleic acid synthesis and leading to bacterial cell death.[1][2] The selective toxicity of 5-nitroimidazoles is attributed to the fact that this reductive activation occurs efficiently only in the anaerobic environment of the target pathogens, minimizing effects on human cells.[2]

Comparative Pharmacokinetics and In Vitro Activity

This compound exhibits distinct pharmacokinetic properties compared to earlier-generation 5-nitroimidazoles. Notably, it has a longer half-life than metronidazole, allowing for less frequent dosing.[2][6][7] Structural modifications in this compound also lead to reduced formation of potentially toxic metabolites, contributing to its improved safety profile.[1]

Table 1: Comparative Pharmacokinetic Parameters of 5-Nitroimidazoles

| Parameter | This compound | Metronidazole | Tinidazole | Ornidazole |

| Half-life (t½) | ~12-14 hours[2] | 7.9-8.8 hours[7] | 12.5 hours[8] | 14.4 hours[6] |

| Protein Binding | <20% | <20% | <15% | <15%[6] |

| Bioavailability (Oral) | Well-absorbed[1] | >90% | ~100% | 86.7%[6] |

| Metabolism | N+-glucuronidation and sulfation[3] | Hepatic (Oxidation, Glucuronidation) | Hepatic | Hepatic |

| Primary Excretion | Renal[9] | Renal | Renal | Renal |

The in vitro activity of this compound against a range of anaerobic pathogens is comparable or superior to that of metronidazole and ornidazole.[10]

Table 2: In Vitro Activity (MIC Range) of Morinidazole and Comparators against Anaerobic Bacteria

| Organism | Morinidazole (μg/mL) | Metronidazole (μg/mL) | Ornidazole (μg/mL) |

| Bacteroides fragilis group | 1 - 8 | ≤0.12 - 32 | ≤0.06 - 3.1 |

| Prevotella spp. | 1 - 8 | ≤0.12 - 8 | ≤0.06 - 3.1 |

| Fusobacterium spp. | 1 - 8 | ≤0.12 - 2 | ≤0.06 - 3.1 |

| Clostridium perfringens | 1 - 8 | ≤0.12 - 8 | ≤0.06 - 3.1 |

| Peptostreptococcus spp. | 1 - 8 | ≤0.12 - 4 | ≤0.06 - 3.1 |

Note: MIC values are compiled from various sources and may vary based on testing methodology and specific strains.[3][11][12]

Clinical Efficacy and Safety Profile

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of anaerobic infections, particularly pelvic inflammatory disease and appendicitis.

Table 3: Clinical Efficacy of Morinidazole in Pelvic Inflammatory Disease (Phase IV Trial)

| Endpoint | Morinidazole + Levofloxacin |

| Clinical Resolution Rate (FAS) | 81.91%[3] |

| Clinical Resolution Rate (PPS) | 82.49%[3] |

| Bacteriological Success Rate (MBV) | 87.5%[3] |

FAS: Full Analysis Set; PPS: Per Protocol Set; MBV: Microbiologically Valid.[3]

A multicenter, double-blind, randomized trial comparing morinidazole to ornidazole for PID found morinidazole to be non-inferior in terms of clinical and bacteriological efficacy.[13]

Table 4: Comparative Clinical Efficacy in Pelvic Inflammatory Disease

| Outcome | Morinidazole | Ornidazole |

| Clinical Resolution Rate (PPS) | 96.86% | 96.73% |

| Bacteriological Success Rate (MBV) | 100% | 89.66% |

This compound has demonstrated a favorable safety profile with a lower incidence of drug-related adverse events compared to ornidazole.[13]

Table 5: Frequency of Common Drug-Related Adverse Events (Morinidazole)

| Adverse Event | Frequency (%) |

| Nausea | 5.91%[3] |

| Dizziness | 3.80%[3] |

| Abdominal Discomfort | 2.32%[3] |

| Vomiting | 2.11%[3] |

| Pruritus | 1.90%[3] |

| Epigastric Pain | 1.69%[3] |

| Headache | 1.69%[3] |

| Decreased White Blood Cell Count | 1.69%[3] |

Experimental Protocols

Standardized methodologies are crucial for the evaluation of antimicrobial agents. Below are outlines of typical experimental protocols relevant to the study of this compound.

In Vitro Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) for anaerobic bacteria requires specific culture conditions. The agar dilution method is a reference standard.[14]

Clinical Trial Design: Phase IV Study in Pelvic Inflammatory Disease

A typical phase IV clinical trial for this compound in PID would be a multicenter, prospective, open-label study.[3]

Primary Objective: To evaluate the effectiveness and safety of this compound in a real-world setting.

Inclusion Criteria:

-

Adult women (18-65 years) with a clinical diagnosis of PID.[9]

-

Signs and symptoms including lower abdominal pain, and tenderness on bimanual vaginal examination.[9]

-

At least one additional sign such as fever, mucopurulent discharge, or elevated inflammatory markers.[9]

Exclusion Criteria:

-

Known allergy to nitroimidazoles.[9]

-

Recent antibiotic therapy.[9]

-

Conditions requiring surgical intervention.[9]

Treatment Regimen:

-

Intravenous this compound 500 mg twice daily for 14 days.[3]

-

Concomitant administration of another antibiotic (e.g., levofloxacin) to cover a broad spectrum of potential pathogens.[3]

Endpoints:

-

Primary: Clinical resolution rate at the test-of-cure visit (7-30 days post-therapy).[3]

-

Secondary: Bacteriological success rate, incidence of adverse events.[3]

Conclusion

This compound emerges as a promising third-generation 5-nitroimidazole with enhanced pharmacokinetic properties and a favorable safety profile compared to its predecessors. Its demonstrated clinical efficacy in treating serious anaerobic infections, coupled with a lower incidence of adverse events, positions it as a valuable therapeutic option for researchers, clinicians, and drug development professionals. Further research into its potential applications and long-term outcomes will continue to define its role in the evolving landscape of antimicrobial therapy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Frontiers | Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]

- 3. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Trial to Assess the Efficacy and Safety of Morinidazole in Patients With Appendicitis | Clinical Research Trial Listing [centerwatch.com]

- 5. doaj.org [doaj.org]

- 6. karger.com [karger.com]

- 7. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of morinidazole in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Anaerobic Eradication: A Technical Guide to the Cellular Uptake and Activation of (R)-Morinidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Morinidazole, a third-generation 5-nitroimidazole antimicrobial, represents a significant advancement in the treatment of anaerobic bacterial infections. Its efficacy is intrinsically linked to its selective uptake by anaerobic organisms and subsequent intracellular activation. This technical guide provides a comprehensive overview of the current understanding of these core processes. While specific quantitative data on the cellular uptake and enzymatic activation of this compound remain areas for further research, this document synthesizes the established mechanisms of the 5-nitroimidazole class, drawing parallels from its predecessor, metronidazole, and presents available comparative data for this compound. This guide outlines detailed experimental protocols adapted for the study of this compound and includes visualizations of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Anaerobic bacteria are a significant cause of a wide range of serious infections, including intra-abdominal abscesses, pelvic inflammatory disease, and bloodstream infections. The 5-nitroimidazole class of antibiotics has long been a cornerstone of anti-anaerobic therapy. This compound is a newer-generation agent within this class, demonstrating potent bactericidal activity and a favorable pharmacokinetic profile.[1] The selective toxicity of this compound against anaerobes is not inherent to the parent molecule but is a consequence of a unique bioactivation process that occurs only in the low-redox-potential environment of these microorganisms. Understanding the intricacies of its cellular uptake and activation is paramount for optimizing its clinical use and for the development of future antimicrobial strategies.

The Core Mechanism: A Two-Step Process to Bactericidal Action

The antimicrobial action of this compound, like other 5-nitroimidazoles, is a prodrug-based mechanism that can be delineated into two critical stages: cellular uptake and reductive activation.[1]

Cellular Uptake: Passive Diffusion into the Anaerobic Cell

The initial step in the mechanism of action of this compound is its entry into the bacterial cell. It is widely accepted that 5-nitroimidazoles, being small and relatively lipophilic molecules, cross the bacterial cell membrane via passive diffusion. This process does not require an active transport system and is driven by the concentration gradient of the drug across the cell membrane.

Reductive Activation: The Key to Selective Toxicity

Once inside the anaerobic bacterium, this compound undergoes a critical transformation from a benign prodrug to a potent cytotoxic agent. This activation is a reductive process, wherein the nitro group of the imidazole ring is reduced. This reduction is exclusively and efficiently carried out by enzymes present in anaerobic and some microaerophilic organisms, which possess low-redox-potential electron transport chains.[1]

Key enzymatic players in this process are believed to be:

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is central to the energy metabolism of many anaerobes and generates the low-potential electrons necessary for the reduction of the nitroimidazole.

-

Ferredoxin or Flavodoxin: These are small, iron-sulfur or flavin-containing electron transport proteins, respectively, that accept electrons from PFOR and donate them to the nitroimidazole.

-

Nitroreductases: A family of enzymes that can directly catalyze the reduction of the nitro group.

The reduction of the nitro group leads to the formation of short-lived, highly reactive cytotoxic intermediates, including nitroso radicals and hydroxylamines.

The Final Blow: DNA Damage and Cell Death

The reactive intermediates generated during the activation of this compound are the ultimate effectors of its bactericidal activity. These cytotoxic species interact with and induce damage to critical cellular macromolecules, most notably DNA. The interaction leads to DNA strand breakage and destabilization of the helical structure, which inhibits DNA replication and repair processes, ultimately culminating in bacterial cell death.[1]

Quantitative Data: In Vitro Susceptibility

While specific quantitative data on the cellular uptake and activation kinetics of this compound are not extensively available in peer-reviewed literature, its in vitro activity against various anaerobic pathogens has been evaluated and compared to other nitroimidazoles. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Anaerobic Bacteria | This compound MIC Range (μg/mL) | Ornidazole MIC Range (μg/mL) | Metronidazole MIC Range (μg/mL) |

| Bacteroides fragilis | 1 - 8 | 1 - 8 | 1 - 8 |

| Bacteroides thetaiotaomicron | 2 - 8 | 2 - 8 | 2 - 8 |

| Finegoldia magna | 1 - 4 | 1 - 4 | 1 - 4 |

| Prevotella bivia | 1 - 2 | 1 - 2 | 1 - 2 |

| Lactobacillus | 1 - 4 | 1 - 4 | 1 - 4 |

Data extracted from a multicenter, prospective, open-label phase IV trial on the effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to study the cellular uptake and activation of this compound in anaerobes. These protocols are based on established methods for other nitroimidazoles and can be adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar dilution method for determining the MIC of this compound against anaerobic bacteria.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide or water) at a concentration of 1280 µg/mL.

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing serial twofold dilutions of this compound, typically ranging from 0.125 to 64 µg/mL. A control plate with no antibiotic should also be prepared.

-

Inoculum Preparation: Grow the anaerobic bacterial strains to be tested in an appropriate broth medium (e.g., thioglycolate broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Using a multipoint inoculator, spot 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

-

Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

-

Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Cellular Uptake Assay

This protocol describes a method for measuring the intracellular concentration of this compound in anaerobic bacteria.

-

Bacterial Culture: Grow the anaerobic bacterium of interest in a suitable broth medium to the mid-logarithmic phase of growth.

-

Harvesting and Resuspension: Harvest the bacterial cells by centrifugation and wash them twice with an appropriate buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a defined cell density.

-

Initiation of Uptake: Add this compound to the cell suspension to a final desired concentration. Incubate the mixture under anaerobic conditions at 37°C.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell suspension.

-

Separation of Cells from the Medium: Rapidly separate the bacterial cells from the incubation medium. This can be achieved by centrifugation through a layer of silicone oil to minimize the carryover of extracellular drug.

-

Cell Lysis: Lyse the bacterial pellets using a suitable method (e.g., sonication or treatment with a lysis buffer).

-

Quantification of Intracellular this compound: Quantify the concentration of this compound in the cell lysate using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the intracellular concentration of this compound at each time point and express it as ng or µg per mg of bacterial protein or per 10^9 cells.

Nitroreductase Activity Assay

This protocol provides a method to measure the activity of bacterial nitroreductases in reducing this compound.

-

Preparation of Cell-Free Extract: Grow the anaerobic bacteria and harvest the cells as described above. Resuspend the cells in a lysis buffer and prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), NADH or NADPH as an electron donor, and the cell-free extract.

-

Initiation of the Reaction: Initiate the reaction by adding a known concentration of this compound to the reaction mixture.

-

Monitoring the Reaction: Monitor the reduction of this compound over time. This can be done spectrophotometrically by following the decrease in absorbance at a wavelength where this compound absorbs, or by taking samples at different time points and quantifying the remaining this compound by HPLC.

-

Calculation of Enzyme Activity: Calculate the rate of this compound reduction and express the nitroreductase activity in appropriate units (e.g., nmol of this compound reduced per minute per mg of protein).

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Figure 1. Cellular uptake and activation pathway of this compound in anaerobes.

Figure 2. Experimental workflow for cellular uptake assay of this compound.

Conclusion